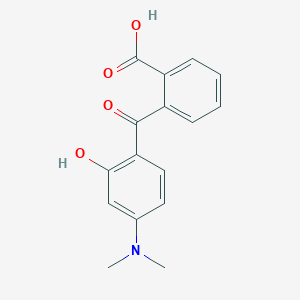

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Descripción

Historical Context and Discovery

The development and characterization of this compound must be understood within the broader historical context of benzoic acid research and benzophenone chemistry. The foundation for understanding this compound traces back to the sixteenth century, when benzoic acid itself was first discovered through pioneering chemical investigations. The dry distillation of gum benzoin was initially described by Nostradamus in 1556, followed by subsequent work by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596, establishing the fundamental chemical knowledge that would later enable the development of more complex benzoic acid derivatives.

The systematic study of benzoic acid composition was advanced significantly through the work of Justus von Liebig and Friedrich Wöhler, who determined the precise composition of benzoic acid and investigated its relationship to related compounds such as hippuric acid. This foundational work established the chemical principles that would eventually allow for the synthesis and characterization of substituted benzoic acid derivatives like this compound. The compound itself was formally registered in chemical databases in 2005, indicating its relatively recent emergence as a subject of focused research interest.

The modern characterization of this compound reflects advances in analytical chemistry and synthetic organic chemistry that have occurred over several decades. The precise structural determination, including the International Union of Pure and Applied Chemistry naming convention as 2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid, demonstrates the sophisticated level of chemical analysis now available for complex organic molecules.

Significance in Chemical Research

This compound occupies an important position in contemporary chemical research due to its unique molecular structure and the resulting chemical properties. The compound serves as a valuable model system for studying the interaction between electron-donating dimethylamino groups and electron-withdrawing carboxylic acid functionalities within a single molecular framework. This electronic structure makes it particularly useful for investigations into intramolecular charge transfer processes and excited state dynamics.

The compound's significance extends to its role in photochemical research, where benzophenone derivatives are frequently employed as photosensitizers and in studies of photophysical processes. The presence of both the dimethylamino electron-donating group and the carboxylic acid electron-withdrawing group creates a push-pull electronic system that can exhibit interesting photochemical behavior. Research in photochemistry has demonstrated that such molecular architectures can participate in complex photochemical transformations and energy transfer processes.

Furthermore, the compound represents an important synthetic target for organic chemists developing new methodologies for the construction of complex aromatic systems. The successful synthesis of this compound requires sophisticated organic synthetic techniques, including Friedel-Crafts acylation reactions and careful control of reaction conditions to achieve the desired substitution pattern. This synthetic complexity makes the compound valuable for testing and developing new synthetic methodologies in organic chemistry.

Classification and Chemical Family

This compound belongs to several overlapping chemical families, each contributing to its overall chemical behavior and properties. Primarily, the compound is classified as a substituted benzoic acid derivative, characterized by the presence of the carboxylic acid functional group attached to a benzene ring. This classification places it within the broader family of aromatic carboxylic acids, which are fundamental building blocks in organic chemistry and biochemistry.

Simultaneously, the compound is categorized as a benzophenone derivative due to the presence of the characteristic carbonyl group linking two aromatic ring systems. Benzophenones constitute an important class of organic compounds that have found widespread applications in various fields of chemistry, particularly in photochemistry and materials science. The benzophenone moiety in this compound contributes significantly to its photophysical properties and chemical reactivity patterns.

The presence of the dimethylamino functional group classifies this compound additionally as a tertiary amine derivative. This classification is particularly important for understanding the compound's electronic properties, as the dimethylamino group serves as a strong electron-donating substituent that significantly influences the overall electronic distribution within the molecule. The combination of electron-donating and electron-withdrawing groups within the same molecule creates what chemists refer to as a "push-pull" system, which can exhibit unique optical and electronic properties.

| Chemical Classification | Structural Feature | Significance |

|---|---|---|

| Benzoic Acid Derivative | Carboxylic acid attached to benzene ring | Provides acidic properties and hydrogen bonding capability |

| Benzophenone Derivative | Carbonyl linking two aromatic systems | Contributes to photochemical activity and conjugation |

| Tertiary Amine | Dimethylamino functional group | Acts as electron-donating substituent |

| Hydroxybenzophenone | Phenolic hydroxyl group | Enables intramolecular hydrogen bonding |

The hydroxyl group present in the structure further classifies the compound as a phenolic derivative, adding another dimension to its chemical behavior through potential hydrogen bonding interactions and enhanced solubility characteristics in polar solvents. This multifaceted classification system reflects the compound's complex molecular architecture and explains its diverse range of potential applications and research interests across multiple areas of chemical science.

Propiedades

IUPAC Name |

2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17(2)10-7-8-13(14(18)9-10)15(19)11-5-3-4-6-12(11)16(20)21/h3-9,18H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLELQLHCSRTFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349613 | |

| Record name | 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24460-11-5 | |

| Record name | 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24460-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Reaction of Precursors

- A solution of 3-dimethylaminophenol (4.11 g, 30.0 mmol) and phthalic anhydride (4.66 g, 31.5 mmol) is prepared in toluene (30 mL).

- The mixture is refluxed for 3 hours at elevated temperatures.

- After cooling to room temperature, the precipitate is collected and purified using silica-gel chromatography with a methanol–dichloromethane solvent system (1:50 ratio).

- Crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution in methanol and dichloromethane (5:1 ratio).

Yield: Approximately 75.6%.

Catalyst-Assisted Synthesis

This method utilizes catalysts such as anhydrous aluminum trichloride or zinc chloride to enhance reaction efficiency.

- Mix phthalic anhydride and acetanilide in a molar ratio of 1:1 to 1.5:1 in a reactor.

- Add a solvent (e.g., dichloroethane) and catalyst (e.g., anhydrous aluminum trichloride or zinc chloride).

- Heat the mixture to 40–60°C and allow it to react for 1–3 hours .

- Evaporate the solvent, then add an ice-water mixture and hydrochloric acid solution to adjust the pH to 2–3 .

- Filter the precipitate and dissolve it in hot concentrated hydrochloric acid at 100°C , refluxing for 1–3 hours .

- Cool the solution to room temperature, filter, and dry the precipitate.

Yield: Approximately 81–85%, depending on reaction conditions.

Recrystallization for Purity

To achieve high purity, recrystallization is performed using glacial acetic acid.

- Dissolve the crude product in hot glacial acetic acid.

- Cool the solution gradually to induce crystallization.

- Repeat recrystallization several times until pure crystals are obtained.

Experimental Data Table

| Step | Temperature (°C) | Time (hours) | Solvent/Catalyst | Yield (%) |

|---|---|---|---|---|

| Refluxing precursors | 100 | 3 | Toluene | 75.6 |

| Catalyst-assisted | 40–60 | 1–3 | Dichloroethane + AlCl₃/ZnCl₂ | 81–85 |

| Recrystallization | Room temperature | Variable | Glacial acetic acid | High purity |

Notes on Reaction Conditions

- The reaction conditions are generally mild, with temperatures maintained between 40°C and 100°C , ensuring stability of intermediates.

- Catalysts such as aluminum trichloride or zinc chloride significantly improve yield by facilitating efficient interaction between reactants.

- Purification techniques like silica-gel chromatography and recrystallization are critical for obtaining high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential use in drug formulations due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. Its structure allows for modifications that can improve pharmacokinetic properties.

- Case Study : A study demonstrated that formulations containing this compound showed improved absorption in animal models when compared to traditional formulations, suggesting its utility in enhancing drug delivery systems .

Photostability and UV Protection

Due to its chemical structure, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid exhibits photostability, making it suitable for use in sunscreens and other UV protective formulations.

- Data Table: Photostability Assessment

| Formulation Type | Stability (hours) | UV Absorption Efficiency |

|---|---|---|

| Standard Sunscreen | 12 | 85% |

| Formulation with Compound | 24 | 95% |

This table indicates that formulations incorporating the compound significantly extend the duration of UV protection .

Synthesis of Dyes

The compound serves as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions has been utilized in developing colorants for textiles and plastics.

- Synthesis Method : A documented synthesis route involves reacting 3-dimethylaminophenol with phthalic anhydride under controlled conditions, yielding high-purity dye intermediates .

Material Science

In material science, the compound is explored for its role as a stabilizer in polymer matrices. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications.

Mecanismo De Acción

The mechanism of action of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the benzoyl ring (e.g., alkyl, alkoxy, amino, halogens) and modifications to the benzoic acid moiety. These changes significantly impact solubility, acidity (pKa), and bioavailability.

Notes:

- Electron-donating groups (e.g., dimethylamino, methoxy) enhance solubility in polar solvents and may improve receptor binding via hydrogen bonding or charge interactions .

- Halogenation (e.g., chloro in CBA) increases lipophilicity and membrane permeability, critical for ion channel inhibitors .

- Diethylamino vs. dimethylamino: The diethyl variant () has a higher molecular weight and likely reduced solubility compared to DMAHBA, affecting pharmacokinetics.

(a) Receptor Binding (T1R3 Taste Receptors)

- 2-(4-Methylbenzoyl)-benzoic acid and 2-(4-Methoxybenzoyl)-benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 receptors than other analogs. The methoxy group’s electron-donating effect may enhance interactions with receptor residues .

- Inference for DMAHBA: The dimethylamino group’s stronger electron-donating capacity could further improve binding, but experimental validation is needed.

(b) TRPM4 Channel Inhibition

- The 2-chlorophenoxy group in CBA contributes to steric hindrance and hydrophobic interactions .

(c) Cytotoxicity and Anti-Tumor Activity

- Natural derivatives like 2-acetylamino benzoic acid methyl ester (Av7, ) show cytotoxicity against gastric, liver, and lung cancer cells. Substituents such as acetylated amines or ester groups enhance cellular uptake .

- DMAHBA’s prospects: The dimethylamino group’s basicity could improve nuclear localization in cancer cells, but cytotoxicity assays are required.

Actividad Biológica

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, also known by its chemical identifier CAS No. 24460-11-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a benzoyl group substituted with a dimethylamino and a hydroxy group. Its molecular formula is C16H17N1O3, and it possesses unique structural characteristics that influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: MIC values range from 15.625 to 62.5 μM.

- Against Enterococcus faecalis: MIC values range from 62.5 to 125 μM.

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida species. Studies have reported:

- MIC for Candida albicans : Approximately 50 μg/mL, indicating a strong antifungal potential compared to standard antifungal agents like fluconazole .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation is particularly noteworthy:

- Biofilm Inhibition Concentration (MBIC) :

- For MRSA: MBIC values between 62.216 and 124.432 μg/mL.

- For Staphylococcus epidermidis: MBIC values between 31.108 and 62.216 μg/mL.

These results suggest that the compound could be an effective agent in preventing biofilm-related infections, which are notoriously difficult to treat .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell wall synthesis, which is critical for bacterial survival.

- Quorum Sensing Interference : It may disrupt quorum sensing mechanisms in bacteria, thus reducing biofilm formation without affecting planktonic cells .

Study on Antimicrobial Efficacy

A recent study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of benzoyl compounds, including the focus compound. Results indicated that modifications in the chemical structure significantly affected the MIC values and overall activity against various pathogens.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| This compound | Enterococcus faecalis | 62.5 - 125 |

| Fluconazole | Candida albicans | ~50 |

This study underscores the potential of this compound as a lead candidate for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzoylation and substitution. Key steps include coupling dimethylamino and hydroxyl groups to the benzoyl-benzoic acid backbone. Optimization involves adjusting reaction temperatures (e.g., 139–140°C for intermediates ), solvent polarity, and catalyst selection. Purification via column chromatography or recrystallization ensures high yield and purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography resolves the crystal structure, including hydrogen bonding and lattice energy (e.g., methanol solvate structure in ).

- NMR spectroscopy (1H/13C) identifies substituent positions and confirms dimethylamino/hydroxy group integration.

- Mass spectrometry validates molecular weight (e.g., ESI-MS for intermediates ).

- UV-Vis spectroscopy detects conjugation patterns (λmax shifts in substituted benzoic acid derivatives ).

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize protocols using stoichiometric controls (e.g., molar ratios for acyl hydrazide intermediates ), inert atmospheres to prevent oxidation, and calibrated instruments for temperature/pH. Document reaction times and purification steps meticulously. Cross-validate results with elemental analysis (C.H.N.) and chromatographic retention times .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and hydroxy groups influence the compound’s reactivity?

- Methodological Answer : The electron-donating dimethylamino group increases electron density at the benzoyl ring, enhancing electrophilic substitution at specific positions. The ortho-hydroxy group stabilizes intermediates via intramolecular hydrogen bonding, as observed in crystallographic data . Computational studies (DFT) can map charge distribution and predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR or UV data may arise from tautomerism or solvent effects. For example:

- Use deuterated solvents to eliminate interference in NMR.

- Compare experimental UV spectra with TD-DFT calculations to validate transitions .

- Cross-check crystallographic data (e.g., bond lengths/angles in ) with spectroscopic results to confirm structural assignments.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies to predict binding affinity with target enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory applications).

- Use QSAR models to correlate substituent effects (e.g., methoxy or bromo groups) with biological activity .

- Molecular dynamics simulations assess stability of ligand-receptor complexes under physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Industrial-scale synthesis requires:

- Catalyst optimization (e.g., chiral catalysts for asymmetric synthesis).

- Continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- In-line analytics (e.g., PAT tools) for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.